molecular formula C13H18O9 B1593585 1,2,3,5-tetra-O-acetyl-D-xylofuranose CAS No. 30571-56-3

1,2,3,5-tetra-O-acetyl-D-xylofuranose

Cat. No.: B1593585
CAS No.: 30571-56-3
M. Wt: 318.28 g/mol
InChI Key: ZYPMNZKYVVSXOJ-UHFFFAOYSA-N
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Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,5-Tetra-O-acetyl-D-xylofuranose is typically synthesized through the acetylation of D-xylose. The reaction involves the use of acetic anhydride and a catalyst such as pyridine. The reaction conditions usually include maintaining the reaction mixture at a low temperature to control the rate of acetylation and to ensure the selective formation of the tetra-acetylated product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1,2,3,5-Tetra-O-acetyl-D-xylofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,5-Tetra-O-acetyl-D-xylofuranose has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetra-O-acetyl-D-xylopyranose
  • 2,3,4,5-Tetra-O-acetyl-D-xylose
  • D-Xylose, 2,3,4,5-tetraacetate

Uniqueness

1,2,3,5-Tetra-O-acetyl-D-xylofuranose is unique due to its specific acetylation pattern, which provides distinct chemical properties and reactivity compared to other tetra-acetylated derivatives. This uniqueness makes it particularly valuable in specific synthetic applications and biochemical pathways .

Properties

IUPAC Name

[(2R,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11+,12-,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNHAHWGVLXCCI-DAAZQVBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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